N-(1-cyclohexylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonamide
Description
N-(1-cyclohexylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonamide is a complex organic compound that features a piperidine ring, a cyclohexyl group, and a benzodioxole moiety
Properties
IUPAC Name |
N-(1-cyclohexylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c21-25(22,16-6-7-17-18(12-16)24-13-23-17)19-14-8-10-20(11-9-14)15-4-2-1-3-5-15/h6-7,12,14-15,19H,1-5,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRCOUCTROPHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)NS(=O)(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Cyclohexyl Group: The cyclohexyl group is usually introduced through alkylation reactions, where cyclohexyl halides react with the piperidine ring in the presence of a base.
Synthesis of the Benzodioxole Moiety: The benzodioxole structure is often synthesized from catechol derivatives through cyclization reactions involving formaldehyde or other aldehydes.
Sulfonamide Formation: The final step involves the reaction of the benzodioxole derivative with sulfonyl chlorides in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Biological Studies: The compound can be used to study the interactions of sulfonamides with biological targets, such as enzymes or receptors.
Chemical Biology: It can be employed as a probe to investigate the mechanisms of action of sulfonamide-containing drugs.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(1-cyclohexylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the piperidine and benzodioxole moieties may contribute to binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyclohexylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N-(1-cyclohexylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonyl chloride: A sulfonyl chloride derivative that can be used as an intermediate in further synthesis.
N-(1-cyclohexylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonic acid: The sulfonic acid form, which may have different solubility and reactivity properties.
Uniqueness
N-(1-cyclohexylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonamide is unique due to the combination of its structural features, which may confer specific biological activities not seen in other similar compounds. The presence of the sulfonamide group, in particular, can significantly influence its pharmacokinetic and pharmacodynamic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
